molecular formula C14H16N4 B1202054 N,n-dimethyl-4,4'-azodianiline CAS No. 539-17-3

N,n-dimethyl-4,4'-azodianiline

Cat. No.: B1202054
CAS No.: 539-17-3
M. Wt: 240.3 g/mol
InChI Key: BVRIUXYMUSKBHG-UHFFFAOYSA-N
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Description

. This compound is part of the azobenzene family, which is characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. It is known for its vibrant colors and is used in various applications, including dyes and pigments.

Biochemical Analysis

Biochemical Properties

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its aromatic rings and diazo group. The interactions often involve π-π stacking, hydrogen bonding, and van der Waals forces. For instance, it can bind to enzymes that catalyze oxidation-reduction reactions, affecting their activity and stability .

Cellular Effects

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- influences various cellular processes. It can affect cell signaling pathways by interacting with signaling proteins and receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- exerts its effects through binding interactions with biomolecules. The diazo group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- can change over time. The compound’s stability and degradation are influenced by factors such as light, temperature, and pH. Over time, the compound may degrade into smaller fragments, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic effects, such as liver damage and oxidative stress, have been observed at high doses. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also result in the formation of conjugates that are excreted from the body .

Transport and Distribution

Within cells and tissues, Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl- is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or lysosomes, where it can interact with biomolecules and affect their function. These interactions can lead to changes in cellular processes and responses .

Preparation Methods

The synthesis of N,n-dimethyl-4,4'-azodianiline typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with N,N-dimethylaniline . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

N,n-dimethyl-4,4'-azodianiline undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,n-dimethyl-4,4'-azodianiline has a wide range of scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Comparison with Similar Compounds

N,n-dimethyl-4,4'-azodianiline can be compared with other azobenzene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRIUXYMUSKBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060229
Record name 4-((4-Aminophenyl)azo)-N,N-dimethylaniline
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-17-3
Record name 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-17-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-N,N-Dimethylamino-4-aminoazobenzene
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Record name Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl-
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Record name 4-((4-Aminophenyl)azo)-N,N-dimethylaniline
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Record name 4-[(4-aminophenyl)azo]-N,N-dimethylaniline
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Synthesis routes and methods

Procedure details

A suspension of 88.1 g of 4-nitro-4'-(dimethylamino)azobenzene in 1080 ml of ethanol was heated to slight reflux while stirring, treated dropwise within 35 minutes with 1017 g of 25% sodium hydrogen sulphide solution and then stirred at slight reflux for another 1 hour. The mixture was cooled to room temperature, treated with 2120 ml of water and suction filtered. The residue was washed with water/ethanol (vol. 3:1) and dried at 50° C. in vacuo, yielding 55.7 g of 4-amino-4'-(dimethylamino)azobenzene; m.p. 182.5°-187.4° C.
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
1080 mL
Type
solvent
Reaction Step One
Name
sodium hydrogen sulphide
Quantity
1017 g
Type
reactant
Reaction Step Two
Name
Quantity
2120 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: How does the structure of N,N-Dimethyl-4,4′-azodianiline influence its nonlinear optical properties, particularly upon complexation with metal ions?

A1: N,N-Dimethyl-4,4′-azodianiline exhibits a significant enhancement in its nonlinear optical (NLO) properties when complexed with certain metal ions, such as zinc. [] This enhancement is attributed to the increased dipole moment of the resulting complex. The azo (-N=N-) group in its structure plays a crucial role in this phenomenon, as it acts as a bridge between the two aromatic rings and allows for electron delocalization across the molecule. Upon complexation, the metal ion interacts with the nitrogen atoms of the azo group and the pyridine ring (if present in the ligand), leading to a change in the electronic distribution within the molecule. This interaction influences the molecule's polarizability and hyperpolarizability, ultimately enhancing its NLO response. []

Q2: Can you explain the significance of studying the cis-trans isomerization of N,N-Dimethyl-4,4′-azodianiline and how 3D printing facilitated this research?

A2: N,N-Dimethyl-4,4′-azodianiline undergoes cis-trans isomerization upon light irradiation, making it a model system for studying photochemical reactions. [] Understanding the kinetics and thermodynamics of this isomerization process is crucial for various applications, including molecular switches and photoresponsive materials.

Q3: How can N,N-Dimethyl-4,4′-azodianiline be utilized to enhance nucleic acid amplification tests (NAATs)?

A3: N,N-Dimethyl-4,4′-azodianiline's ability to be functionalized and its interaction with nucleic acids makes it a promising candidate for enhancing NAATs sensitivity. [] When conjugated to magnetic nanoparticles, it can be used to capture and concentrate target nucleic acid sequences from a sample. This pre-concentration step increases the effective concentration of the target, leading to improved detection limits and overall sensitivity of the NAAT.

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